Methyl octacosanoate

Description

Methyl octacosanoate has been reported in Phyllanthus urinaria and Ocotea porosa with data available.

Properties

IUPAC Name |

methyl octacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31-2/h3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHOYAKAFALNQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

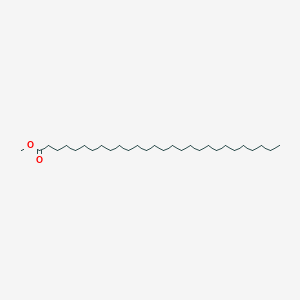

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204204 | |

| Record name | Methyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Methyl octacosanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55682-92-3 | |

| Record name | Methyl octacosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55682-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl octacosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl octacosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL OCTACOSANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S906Z1UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl Octacosanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of methyl octacosanoate, a long-chain fatty acid methyl ester. The information herein is intended to support research, development, and quality control activities by providing key data points and standardized experimental methodologies.

Core Physical Properties

This compound is a saturated fatty acid methyl ester with the chemical formula C₂₉H₅₈O₂.[1][2][3] It is also known by its synonyms, methyl montanate and octacosanoic acid methyl ester.[2]

Summary of Quantitative Data

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Units | References |

| Molecular Formula | C₂₉H₅₈O₂ | ||

| Molecular Weight | 438.77 | g/mol | |

| 438.8 | g/mol | ||

| 438.7696 | g/mol | ||

| Melting Point | 67 - 69 | °C | |

| 153 - 156 | °F | ||

| Boiling Point | 458.2 ± 8.0 (Predicted) | °C | |

| Density | 0.859 ± 0.06 (Predicted) | g/cm³ | |

| Appearance | White powder | ||

| Powder | |||

| Solid | |||

| Solubility | Water: Insoluble/Partly Miscible | ||

| Ethanol: 25 | mg/mL | ||

| DMSO: 10 | mg/mL | ||

| DMF: 25 | mg/mL | ||

| DMF:PBS (pH 7.2) (1:3): 0.25 | mg/mL |

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible research. The following sections outline standardized protocols for melting point and solubility determination.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol is a general method for determining the melting point of a powdered substance like this compound using a capillary tube method.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

This compound sample (powdered)

-

Mortar and pestle (if sample is not already powdered)

-

Heating medium (e.g., silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, grind the sample gently using a mortar and pestle.

-

Capillary Tube Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup:

-

Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Immerse the thermometer and attached capillary in the Thiele tube containing the heating oil.

-

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range. For a more accurate measurement, heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.

-

Observation: Observe the sample closely through the magnifying lens of the apparatus.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Cooling and Repetition: Allow the apparatus to cool. A fresh sample in a new capillary tube should be used for each subsequent determination to ensure accuracy.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The following is a general protocol for the qualitative and semi-quantitative determination of solubility.

Materials:

-

Test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Pipettes

-

Various solvents (e.g., water, ethanol, DMSO, DMF)

-

This compound sample

-

Centrifuge (for quantitative analysis)

-

Spectrophotometer or HPLC (for quantitative analysis)

Qualitative Procedure:

-

Add a small, pre-weighed amount (e.g., 1-5 mg) of this compound to a test tube.

-

Add a known volume (e.g., 1 mL) of the desired solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid.

-

Record the solubility as "soluble," "partially soluble," or "insoluble."

Quantitative (Equilibrium Solubility) Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent, ensuring there is visible undissolved solid.

-

Seal the vial and place it in a shaker or incubator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.

Logical Relationships and Diagrams

The purity of a substance has a direct impact on its physical properties, particularly its melting point. This relationship is a fundamental concept in chemical analysis.

Caption: Relationship between substance purity and melting point characteristics.

References

A Comprehensive Technical Guide to the Natural Sources of Methyl Octacosanoate in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl octacosanoate, a very-long-chain fatty acid (VLCFA) methyl ester, is a naturally occurring compound in the plant kingdom with potential applications in the pharmaceutical and oleochemical industries. This technical guide provides an in-depth overview of the botanical sources of this compound, its biosynthesis, and detailed methodologies for its extraction and quantification. Quantitative data from various studies are compiled and presented for comparative analysis. Furthermore, this guide offers detailed experimental protocols and visual workflows to aid researchers in the isolation and analysis of this compound from plant matrices.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 22 carbons or more, and their derivatives are crucial components of plant lipids. They are integral to the formation of cuticular waxes, suberin, and seed storage oils, playing vital roles in plant development, protection against environmental stresses, and energy storage. This compound (C29H58O2) is the methyl ester of octacosanoic acid (C28:0), a saturated VLCFA. Its presence has been identified in various plant species, often as a constituent of epicuticular wax, which forms the outermost protective layer on leaves, stems, and fruits. The hydrophobic nature and potential bioactive properties of this compound make it a compound of interest for researchers in drug development and natural product chemistry.

Natural Occurrence of this compound in Plants

This compound has been identified in a number of plant species, often as a component of their surface waxes or essential oils. While comprehensive quantitative data across a wide range of plants is not extensively available in the literature, several studies have confirmed its presence.

Table 1: Documented Plant Sources of this compound

| Plant Species | Family | Plant Part | Analytical Method | Reference |

| Phyllanthus urinaria | Phyllanthaceae | Whole Plant | GC-MS | [1] |

| Ocotea porosa | Lauraceae | Wood | GC-MS |

In addition to direct identification of this compound, the presence of its precursor, octacosanoic acid (montanic acid), is more widely reported in the plant kingdom. Octacosanoic acid is a common constituent of plant cuticular waxes and can be readily converted to this compound through esterification for analytical purposes.

Table 2: Plant Species Containing Octacosanoic Acid (C28:0)

| Plant Species | Family | Plant Part | Concentration/Relative Abundance | Analytical Method |

| Jatropha curcas | Euphorbiaceae | Leaf Wax | Not specified | GC-MS |

| Arabidopsis thaliana | Brassicaceae | Leaves, Stems, Roots, Seeds | Varies by tissue; a minor component of total fatty acids | GC-MS |

| Various species | - | Cuticular Wax | Common constituent, abundance varies | GC-MS |

Biosynthesis of Octacosanoic Acid in Plants

This compound is derived from octacosanoic acid, which is synthesized through the fatty acid elongation (FAE) system located in the endoplasmic reticulum (ER). This process extends the carbon chain of shorter fatty acids, primarily C16 and C18 acyl-CoAs. The biosynthesis involves a cycle of four enzymatic reactions:

-

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA, adding two carbon units.

-

Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the resulting β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form an enoyl-CoA.

-

Reduction: An enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.

This cycle is repeated until the desired chain length of 28 carbons is achieved, forming octacosanoyl-CoA. The free fatty acid, octacosanoic acid, can then be released and subsequently methylated to form this compound, although the precise enzymatic mechanism for in-planta methylation is not as well characterized as the FAE cycle itself.

Caption: Biosynthesis of Octacosanoic Acid via the Fatty Acid Elongase (FAE) complex.

Experimental Protocols

Extraction of Epicuticular Waxes Containing this compound

This protocol describes the solvent immersion method for the selective extraction of epicuticular waxes from plant leaves.

Materials:

-

Fresh plant leaves

-

Chloroform (or hexane)

-

Glass beakers

-

Forceps

-

Glass vials with PTFE-lined caps

-

Internal standard (e.g., n-tetracosane or methyl heptadecanoate) dissolved in chloroform

-

Nitrogen gas stream or rotary evaporator

-

Analytical balance

Procedure:

-

Carefully excise fresh, undamaged leaves from the plant. If quantification per unit area is required, measure the surface area of the leaves before extraction.

-

Prepare a solution of the internal standard in chloroform at a known concentration (e.g., 1 mg/mL).

-

Add a precise volume of the internal standard solution to a pre-weighed glass vial.

-

Using forceps, briefly immerse each leaf in a beaker containing chloroform for 30-60 seconds with gentle agitation. This short duration is crucial to minimize the extraction of intracellular lipids.

-

Remove the leaf and allow the solvent to drip back into the beaker.

-

Transfer the chloroform extract into the vial containing the internal standard.

-

Repeat the immersion with fresh chloroform if necessary and combine the extracts.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or using a rotary evaporator until a dry wax residue is obtained.

-

Weigh the vial with the dried wax residue to determine the total wax yield.

-

The sample is now ready for derivatization (if necessary) and GC-MS analysis.

References

The Elusive Presence of Methyl Octacosanoate in Plant Epicuticular Wax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicuticular wax forms the outermost protective layer on the aerial surfaces of terrestrial plants, playing a crucial role in mediating the plant's interaction with its environment. This hydrophobic barrier is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, alcohols, aldehydes, ketones, and esters. Among these, fatty acid methyl esters (FAMEs) represent a less abundant but functionally significant class of compounds. This technical guide focuses on the occurrence of a specific FAME, methyl octacosanoate, in plant epicuticular wax. While its presence has been noted in some species, comprehensive quantitative data across the plant kingdom remains limited. This document aims to synthesize the current knowledge on the occurrence, biosynthesis, and analysis of this compound in epicuticular wax, providing a valuable resource for researchers in phytochemistry, drug development, and related fields.

Quantitative Occurrence of this compound

The quantification of specific FAMEs like this compound in epicuticular wax is not extensively documented in scientific literature. While many studies provide detailed analyses of major wax components, the focus on minor constituents such as individual methyl esters is less common. The following table summarizes the available quantitative data for this compound and related fatty acid methyl esters in the epicuticular wax of select plant species. The scarcity of data highlights a significant gap in the current understanding of epicuticular wax composition.

| Plant Species | Organ | Total Fatty Acid Methyl Esters (% of total wax) | This compound (% of total wax) | Reference(s) |

| Dianthus spp. | Leaves | Not Reported | Trace | [1] |

| Morettia phillaeana | Leaves | 15.73 | Not Specified | [2] |

Note: The term "Trace" indicates that the compound was detected but at a concentration too low for precise quantification. "Not Specified" indicates that while the general class of compounds was quantified, the specific amount of this compound was not reported.

Biosynthesis of this compound in Epicuticular Wax

The biosynthesis of this compound is intrinsically linked to the general pathway for very-long-chain fatty acid (VLCFA) synthesis in plants. This process occurs primarily in the endoplasmic reticulum (ER) of epidermal cells and involves a multi-enzyme complex known as the fatty acid elongase (FAE) complex.

The synthesis of VLCFAs begins with the elongation of C16 and C18 fatty acids produced in the plastids. These fatty acids are transported to the ER and activated to their acyl-CoA esters. The FAE complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain.

The final step in the formation of this compound is the methylation of the carboxyl group of octacosanoic acid (a C28 VLCFA). This reaction is likely catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. While the existence of such enzymes in plants is well-established for various substrates, the specific methyltransferase responsible for the methylation of very-long-chain fatty acids in the context of epicuticular wax biosynthesis has not yet been definitively identified[3][4].

Caption: General biosynthetic pathway of VLCFAs and the proposed methylation step for this compound formation.

Experimental Protocols

Extraction of Epicuticular Wax

A common and effective method for the extraction of epicuticular wax is solvent immersion. This technique aims to dissolve the surface waxes with minimal contamination from intracellular lipids.

Materials:

-

Fresh plant material (e.g., leaves)

-

Chloroform or hexane (analytical grade)

-

Glass beakers

-

Forceps

-

Glass vials

-

Nitrogen gas stream or rotary evaporator

-

Analytical balance

Protocol:

-

Carefully excise the plant material, handling it with forceps to avoid disturbing the wax layer.

-

Measure the surface area of the plant material if yield per unit area is to be calculated.

-

Briefly immerse the plant material in a beaker containing the chosen solvent (e.g., chloroform) for 30-60 seconds. Agitate gently. The short immersion time is crucial to minimize the extraction of intracuticular waxes[5].

-

Remove the plant material from the solvent.

-

Transfer the solvent extract to a pre-weighed glass vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.

-

Reweigh the vial to determine the total epicuticular wax yield.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of components within complex mixtures like epicuticular wax.

Sample Preparation (Derivatization): While this compound is already a methyl ester, other fatty acids present in the wax extract need to be derivatized to their methyl esters for comprehensive analysis. This is typically achieved by transesterification or esterification. A common method involves heating the dried wax extract with a methanolic acid solution (e.g., 2% H₂SO₄ in methanol) at 70-80°C for 1-2 hours. After cooling, the fatty acid methyl esters (FAMEs) are extracted with a nonpolar solvent like hexane.

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the different wax components. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C) at a controlled rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode is used for the identification of unknown compounds by comparing their mass spectra to spectral libraries (e.g., NIST). Selected Ion Monitoring (SIM) mode can be used for targeted quantification of specific compounds like this compound for higher sensitivity.

Quantification: Quantification is typically performed by adding a known amount of an internal standard (a compound not naturally present in the sample, such as a fatty acid with an odd number of carbon atoms or a deuterated analog) to the extract before analysis. The peak area of this compound is then compared to the peak area of the internal standard to calculate its concentration.

Caption: A simplified workflow for the extraction and analysis of this compound from plant epicuticular wax.

Conclusion and Future Directions

This compound is a confirmed but sparsely quantified component of plant epicuticular wax. Its biosynthesis is understood within the general framework of VLCFA elongation, with a final, yet to be fully characterized, methylation step. The analytical methods for its extraction and quantification are well-established.

The limited quantitative data available underscores a significant opportunity for future research. A systematic survey of this compound and other FAMEs across a wider range of plant species, particularly those of medicinal or agricultural importance, would provide valuable insights into the chemotaxonomy and functional ecology of epicuticular wax. Furthermore, the identification and characterization of the specific methyltransferases involved in the biosynthesis of this compound would open avenues for biotechnological applications, potentially enabling the modification of plant surface properties for enhanced stress resistance or the production of valuable specialty chemicals. For drug development professionals, understanding the composition of the plant cuticle, including minor components like this compound, is critical for optimizing the formulation and delivery of foliar-applied therapeutic agents.

References

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. An Arabidopsis thaliana methyltransferase capable of methylating farnesoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-adenosyl-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical evidence of epicuticular wax compounds involved in cotton-whitefly interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role of Very-Long-Chain Fatty Acid Methyl Esters

This technical guide provides a comprehensive overview of the biological significance of very-long-chain fatty acid methyl esters (VLCFA-MEs), tailored for researchers, scientists, and drug development professionals. It delves into their endogenous occurrence, synthesis, signaling pathways, and degradation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of these molecules.

Introduction to Very-Long-Chain Fatty Acid Methyl Esters

Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more.[1] While often studied as components of complex lipids or as precursors for signaling molecules, their esterified forms, particularly methyl esters, are emerging as biologically active molecules in their own right. Fatty acid methyl esters (FAMEs) are commonly known as the primary components of biodiesel, produced through the transesterification of fats and oils with methanol.[2][3] However, evidence is accumulating for their natural occurrence and physiological roles in mammals.

This guide focuses on the endogenous biological functions of VLCFA-MEs, distinguishing them from their more common application as derivatives for analytical chemistry.

Endogenous Synthesis and Occurrence

The enzymatic synthesis of fatty acid methyl esters in biological systems is catalyzed by the enzyme fatty-acid O-methyltransferase (EC 2.1.1.15). This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of a fatty acid, producing a fatty acid methyl ester and S-adenosyl-L-homocysteine.[4]

Endogenous FAMEs have been identified in various biological contexts. Notably, methyl palmitate , a C16:0 FAME, has been identified as a naturally occurring lipid in the pancreas.[5] While the primary focus of this guide is on VLCFA-MEs, the study of shorter-chain FAMEs like methyl palmitate provides a crucial framework for understanding the potential roles of their longer-chain counterparts. The presence of VLCFA-MEs has been detected in various biological samples, often in the context of lipidomic analyses of diseases such as X-linked adrenoleukodystrophy (ALD), where the parent VLCFAs accumulate.

Biological Roles and Signaling Pathways

Emerging evidence suggests that endogenous VLCFA-MEs are not merely metabolic intermediates but can function as signaling molecules, primarily through the activation of nuclear receptors and G-protein coupled receptors.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play critical roles in lipid and glucose metabolism. Fatty acids and their derivatives are known to be natural ligands for PPARs. Studies have shown that fatty acid methyl esters, including methyl palmitate, can act as transcriptional regulators by activating members of the PPAR family, specifically PPARα and PPARδ. This activation leads to the regulation of genes involved in lipid metabolism.

The activation of PPARs by VLCFA-MEs suggests a role for these molecules in modulating metabolic pathways and cellular energy homeostasis. The downstream targets of PPARα activation are numerous and include genes involved in fatty acid transport and oxidation.

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor for medium to long-chain fatty acids that is highly expressed in pancreatic β-cells and is involved in stimulating insulin secretion. Methyl palmitate has been shown to exert biological effects through the activation of GPR40.

A key signaling pathway initiated by methyl palmitate-mediated GPR40 activation is the PI3K/Akt pathway. This pathway is crucial for cell survival and metabolism. In the context of cardiac ischemia/reperfusion injury, methyl palmitate has been demonstrated to be cardioprotective by activating the GPR40-PI3K/Akt signaling cascade. Downstream of GPR40 activation, phospholipase C (PLC) is activated, leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and further propagate the signaling cascade.

Beyond receptor activation, individual VLCFA-MEs are being investigated for specific biological effects.

-

Methyl lignocerate (C24:0-ME) has been reported to have anti-diabetic activity, increasing glucose uptake in adipocytes and elevating GLUT4 mRNA expression. It is also used in research related to lipid metabolism and cellular processes.

-

Methyl stearate (C18:0-ME) is a fatty acid ester found in various natural sources and is used as a nonionic surfactant and emulsifier in research and industry. Its specific endogenous signaling roles are less well-defined.

Degradation of Endogenous VLCFA-MEs

The primary route for the degradation of fatty acid methyl esters in biological systems is through enzymatic hydrolysis. This reaction is catalyzed by esterases or lipases, which break the ester bond to yield the free fatty acid and methanol. The resulting very-long-chain fatty acid is then available for metabolic processes such as β-oxidation in peroxisomes. The methanol produced is readily metabolized.

Data Presentation

Table 1: Summary of Biological Activities of Select Fatty Acid Methyl Esters

| Fatty Acid Methyl Ester | Chain Length | Biological Activity | Target Receptor/Pathway | Reference(s) |

| Methyl Palmitate | C16:0 | Transcriptional regulation, cardioprotection, anti-inflammatory | PPARα, PPARδ, GPR40 (PI3K/Akt pathway) | |

| Methyl Lignocerate | C24:0 | Anti-diabetic (increases glucose uptake and GLUT4 expression) | Not fully elucidated | |

| Methyl Stearate | C18:0 | Primarily known for its physicochemical properties as a surfactant | Not well-defined in a signaling context |

Table 2: Concentration of C26:0-LPC in Human Plasma in Peroxisomal β-oxidation Disorders

| Group | Analyte | Concentration (μmol/L) |

| Zellweger Spectrum Disorders (ZSD) | C26:0-LPC | 0.16 - 3.68 |

| Adrenoleukodystrophy (ALD) males | C26:0-LPC | Not specified range |

| Control | C26:0-LPC | ≤ 0.17 |

| Data from a study on C26:0-lysophosphatidylcholine (LPC), a structurally related lipid, which is often elevated in conjunction with total VLCFA levels in peroxisomal disorders. Direct quantitative data for endogenous VLCFA-MEs in healthy and diseased states is limited in the current literature. |

Experimental Protocols

Protocol 1: Extraction and Quantification of Endogenous Very-Long-Chain Fatty Acid Methyl Esters from Tissues by LC-MS/MS

This protocol is designed for the sensitive and specific quantification of low-abundance endogenous VLCFA-MEs from biological tissues, distinguishing them from the more abundant free fatty acids and other lipid classes.

1. Sample Preparation and Homogenization:

-

Harvest tissues and immediately snap-freeze in liquid nitrogen. Store at -80°C until extraction.

-

Weigh 10-50 mg of frozen tissue into a 2 mL bead-beating tube containing ceramic or steel beads.

-

Add 1 mL of ice-cold 2:1 (v/v) chloroform:methanol containing an appropriate internal standard (e.g., a deuterated or odd-chain VLCFA-ME).

-

Homogenize the tissue using a bead beater for 30-60 seconds. Keep samples on ice throughout the process to minimize enzymatic activity.

2. Lipid Extraction (Folch Method):

-

After homogenization, add 0.2 mL of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

3. Sample Cleanup and Concentration:

-

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

-

To enrich for the less polar VLCFA-MEs and remove more polar lipids, a solid-phase extraction (SPE) step can be employed.

-

Reconstitute the dried lipid extract in a small volume of a non-polar solvent like hexane.

-

Use a silica-based SPE cartridge. Condition the cartridge with hexane.

-

Load the sample and wash with solvents of increasing polarity to elute different lipid classes. VLCFA-MEs will elute with a non-polar solvent mixture (e.g., hexane with a small percentage of diethyl ether).

-

Collect the fraction containing the VLCFA-MEs and evaporate to dryness.

-

4. LC-MS/MS Analysis:

-

Reconstitute the final dried extract in a suitable solvent for reverse-phase liquid chromatography (e.g., a mixture of acetonitrile, isopropanol, and water).

-

Inject the sample into an LC-MS/MS system equipped with a C18 column.

-

Use a gradient elution to separate the VLCFA-MEs based on their chain length and hydrophobicity.

-

The mass spectrometer should be operated in a multiple reaction monitoring (MRM) mode for targeted quantification.

-

Define precursor-to-product ion transitions specific for each target VLCFA-ME and the internal standard. This provides high selectivity and sensitivity.

-

Chemical ionization (CI) can be more suitable than electron ionization (EI) for quantitative analysis of FAMEs as it produces more abundant molecular ions.

-

5. Data Analysis:

-

Quantify the endogenous VLCFA-MEs by comparing the peak areas of the analyte-specific transitions to the peak area of the internal standard transition.

-

Generate a calibration curve using authentic standards of the VLCFA-MEs of interest to determine their absolute concentrations.

Mandatory Visualization

Caption: Synthesis and degradation pathways of VLCFA-MEs.

Caption: GPR40 signaling cascade activated by methyl palmitate.

Caption: Experimental workflow for VLCFA-ME analysis.

References

- 1. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl stearate [chembk.com]

- 5. METHYL STEARATE | 112-61-8 [chemicalbook.com]

An In-Depth Technical Guide to Methyl Octacosanoate (Methyl Montanate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl octacosanoate, also known by its synonyms Methyl montanate and Montanic acid methyl ester, is a saturated very-long-chain fatty acid methyl ester.[1] As a member of the fatty acid methyl ester (FAME) family, it holds potential for various applications in research and development, particularly in fields related to lipidomics, biochemistry, and potentially, pharmacology. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and relevant analytical and synthetic methodologies. While specific biological activity and signaling pathways for this compound are not extensively documented in current literature, this guide will also touch upon the broader context of very-long-chain fatty acids (VLCFAs) and their esters to provide a foundation for future research.

Chemical Identity and Synonyms

The primary identifier for this compound is its CAS number: 55682-92-3 .[1][2] It is crucial to use this identifier in database searches and procurement to ensure the correct substance is being referenced.

Synonyms:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions, including solvent selection and temperature parameters.

| Property | Value | Source |

| Molecular Formula | C₂₉H₅₈O₂ | |

| Molecular Weight | 438.77 g/mol | |

| Melting Point | 67-69 °C | |

| Boiling Point | 458.2 °C at 760 mmHg | |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml). Insoluble in water. | |

| Appearance | White powder or crystalline solid | |

| Storage | Room temperature |

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, a general and robust method for the synthesis of very-long-chain fatty acid methyl esters involves the esterification of the corresponding fatty acid. The following is a generalized protocol that can be adapted for the synthesis of this compound from octacosanoic acid.

Reaction Scheme:

Caption: Esterification of Octacosanoic Acid.

Materials:

-

Octacosanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or other acid catalyst like HCl)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., hexane or diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve octacosanoic acid in an excess of anhydrous methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extraction: Extract the this compound into an organic solvent like hexane.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Analytical Methods

GC-MS is a powerful technique for the identification and quantification of this compound. Due to its high molecular weight, specific GC conditions are required.

Sample Preparation: For biological samples, a lipid extraction followed by transesterification is necessary to convert fatty acids into their more volatile methyl esters.

Generalized GC-MS Protocol:

-

GC Column: A polar capillary column (e.g., cyano- or Carbowax-type) is recommended for the separation of fatty acid methyl esters.

-

Injector Temperature: 250-280 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a high final temperature (e.g., 250-300 °C) to ensure the elution of the high-boiling point this compound.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

Expected Fragmentation: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 438, along with characteristic fragment ions resulting from the cleavage of the long alkyl chain.

Caption: GC-MS analytical workflow.

NMR spectroscopy is invaluable for the structural confirmation of this compound.

Sample Preparation: Dissolve 5-25 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

¹H-NMR Spectroscopy:

-

Expected Chemical Shifts (in CDCl₃):

-

~3.67 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃).

-

~2.30 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COO-).

-

~1.63 ppm (multiplet, 2H): Methylene protons beta to the carbonyl group.

-

~1.25 ppm (broad multiplet, ~50H): Methylene protons of the long alkyl chain (-(CH₂)n-).

-

~0.88 ppm (triplet, 3H): Protons of the terminal methyl group (-CH₃).

-

¹³C-NMR Spectroscopy:

-

Expected Chemical Shifts (in CDCl₃):

-

~174 ppm: Carbonyl carbon of the ester group (-COO-).

-

~51 ppm: Carbon of the methyl ester group (-OCH₃).

-

~34 ppm: Methylene carbon alpha to the carbonyl group.

-

~22-32 ppm: Carbons of the long alkyl chain.

-

~14 ppm: Carbon of the terminal methyl group.

-

Caption: NMR analysis workflow.

Biological Activity and Potential Applications in Drug Development

Currently, there is a lack of specific studies detailing the biological activity, signaling pathways, or pharmacological effects of this compound. However, the broader class of very-long-chain fatty acids (VLCFAs) and their derivatives are known to play crucial roles in various biological processes.

Potential Areas of Investigation:

-

Membrane Biology: VLCFAs are integral components of cellular membranes, particularly in sphingolipids, and are essential for membrane homeostasis and signaling. Research could explore the influence of this compound on membrane properties and associated cellular functions.

-

Metabolic Studies: As a fatty acid ester, this compound is a potential substrate for various metabolic enzymes. Investigating its metabolic fate could reveal novel biological pathways.

-

Drug Delivery: The lipophilic nature of long-chain fatty acid esters makes them potential candidates for use in drug delivery systems, for example, as penetration enhancers for transdermal drug delivery. Studies on other fatty acid methyl esters have shown their efficacy in enhancing the skin penetration of various drugs.

Conclusion

This compound is a well-characterized very-long-chain fatty acid methyl ester with established physicochemical properties. While detailed biological studies are currently limited, its structural features suggest potential roles in membrane biology, cellular metabolism, and as a component in drug delivery systems. The analytical and synthetic protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the properties and potential applications of this compound. Future research is warranted to elucidate the specific biological functions and pharmacological potential of this compound.

References

A Technical Guide to High-Purity Methyl Octacosanoate for Researchers and Drug Development Professionals

An in-depth exploration of the commercial availability, analytical characterization, and potential research applications of high-purity methyl octacosanoate, a C28:0 very-long-chain saturated fatty acid methyl ester.

Introduction

This compound (C₂₉H₅₈O₂), the methyl ester of octacosanoic acid, is a very-long-chain saturated fatty acid (VLSFA) that is gaining attention within the scientific community, particularly in the fields of lipidomics and drug development. As a stable, esterified form of octacosanoic acid, it serves as a valuable tool for researchers studying the metabolism and biological roles of VLSFAs. These fatty acids are integral components of cellular structures and have been implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of commercially available high-purity this compound, its physicochemical properties, analytical methodologies for its characterization, and a discussion of its potential applications in a research and drug development context. While direct biological activity data for the methyl ester is limited, understanding the roles of its parent fatty acid, octacosanoic acid, provides a foundation for its use as a research tool.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. The quality and specifications of the available products are crucial for ensuring the reliability and reproducibility of experimental results. Below is a summary of offerings from key suppliers.

| Supplier | Product Name | Purity Specification | Available Quantities | CAS Number |

| Larodan | This compound | >98% | 25 mg, 100 mg, 500 mg | 55682-92-3[1] |

| Sigma-Aldrich (Supelco) | This compound, analytical standard | ≥98.0% (GC) | Varies | 55682-92-3[2] |

| Santa Cruz Biotechnology | This compound | For Research Use Only | Varies | 55682-92-3[3] |

| Cayman Chemical | Octacosanoic Acid methyl ester | ≥95% | 5 mg, 10 mg | 55682-92-3 |

Note: Purity specifications and available quantities are subject to change. Researchers should always refer to the supplier's most recent certificate of analysis for lot-specific data.

Physicochemical and Analytical Data

A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₅₈O₂ | [3][4] |

| Molecular Weight | 438.77 g/mol | |

| CAS Number | 55682-92-3 | |

| Appearance | White powder | |

| Melting Point | 67-69 °C | |

| Storage Temperature | Room temperature | |

| Solubility | Insoluble in water. Soluble in organic solvents. |

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for analyzing fatty acid methyl esters (FAMEs). The compound is volatilized and separated on a GC column, followed by detection and identification by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that confirms the structure of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The chemical shifts and coupling patterns in the NMR spectrum provide detailed information about the arrangement of atoms within the this compound molecule.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound in drug development are not widely published, its application would follow established methodologies for studying fatty acids and their esters. Below are generalized protocols that can be adapted for research involving this compound.

General Protocol for In Vitro Cellular Uptake and Metabolism Studies

This protocol outlines a general workflow for investigating how cells take up and metabolize this compound. The use of a radiolabeled or stable isotope-labeled version of the compound would be necessary for tracing its metabolic fate.

Figure 1. General workflow for in vitro analysis of this compound metabolism.

General Protocol for GC-MS Analysis of this compound in Biological Samples

This protocol describes a typical procedure for extracting and analyzing this compound from a biological matrix, such as plasma or tissue homogenate.

-

Internal Standard Addition: Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated analog of a fatty acid methyl ester) to correct for extraction losses and analytical variability.

-

Lipid Extraction: Perform a total lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

-

Transesterification (if necessary): If analyzing total fatty acid composition, a transesterification step using a reagent like BF₃ in methanol is required to convert all fatty acids to their methyl esters. For analyzing the fate of administered this compound, this step may be modified or omitted.

-

Sample Cleanup: The lipid extract may require purification using solid-phase extraction (SPE) to remove interfering substances.

-

GC-MS Analysis: Inject the final extract into the GC-MS system. The instrument conditions (e.g., column type, temperature program, and mass spectrometer settings) should be optimized for the analysis of very-long-chain FAMEs.

-

Data Analysis: Identify and quantify the peak corresponding to this compound based on its retention time and mass spectrum, relative to the internal standard.

Figure 2. Workflow for GC-MS analysis of this compound.

Potential Signaling Pathways and Biological Roles of Very-Long-Chain Saturated Fatty Acids

Direct evidence for the involvement of this compound in specific signaling pathways is scarce. However, as it is the methyl ester of octacosanoic acid (C28:0), it is presumed that upon cellular uptake and hydrolysis, the resulting fatty acid would be the biologically active molecule. VLSFAs are known to be involved in several key biological processes in mammals.

Fatty Acid Elongation Pathway

Octacosanoic acid is synthesized in the endoplasmic reticulum through the fatty acid elongation pathway, which involves a cycle of four enzymatic reactions that sequentially add two-carbon units to a growing acyl-CoA chain. A family of enzymes known as ELOVL fatty acid elongases catalyzes the initial and rate-limiting step of this process.

Figure 3. The fatty acid elongation cycle.

Incorporation into Complex Lipids and Potential Signaling Roles

VLSFAs, including octacosanoic acid, are important constituents of sphingolipids, such as ceramides and sphingomyelin. The fatty acid composition of these lipids can significantly influence the properties of cell membranes and the function of membrane-associated proteins. There is emerging evidence that VLSFAs may have protective roles in certain cardiovascular diseases. Higher circulating levels of VLSFAs have been associated with a lower risk of heart failure. It is hypothesized that the incorporation of VLSFAs into ceramides can counteract the pro-apoptotic effects of ceramides containing shorter-chain fatty acids.

Applications in Research and Drug Development

High-purity this compound can be a valuable tool in several areas of research:

-

Lipidomics and Metabolomics: It can be used as an analytical standard for the identification and quantification of C28:0 fatty acids in complex biological samples. This is crucial for studies aiming to identify lipid biomarkers associated with diseases.

-

Studying VLSFA Metabolism: By using isotopically labeled this compound, researchers can trace its uptake, trafficking, and incorporation into various lipid species in cell culture and animal models. This can help elucidate the pathways of VLSFA metabolism and their dysregulation in diseases such as inherited metabolic disorders.

-

Investigating the Biological Functions of VLSFAs: While the ester form may have limited direct activity, it can serve as a stable precursor for delivering octacosanoic acid to cells or tissues to study its effects on cellular processes like apoptosis, inflammation, and membrane biophysics.

Conclusion

High-purity this compound is a readily available research chemical with significant potential for advancing our understanding of the roles of very-long-chain saturated fatty acids in health and disease. While research directly focused on the biological activities of the methyl ester is limited, its utility as an analytical standard and a tool for studying the metabolism and function of its parent fatty acid, octacosanoic acid, is clear. As the field of lipidomics continues to expand, the demand for well-characterized lipid standards like this compound is likely to increase, paving the way for new discoveries in drug development and the broader biomedical sciences.

References

- 1. The use of fatty acid methyl esters as biomarkers to determine aerobic, facultatively aerobic and anaerobic communities in wastewater treatment systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]

- 4. shimadzu.com [shimadzu.com]

Methyl Octacosanoate: A Novel Biomarker in Metabolic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl octacosanoate, the methyl ester of octacosanoic acid (C28:0), is a very-long-chain saturated fatty acid (VLCFA) that is emerging as a significant biomarker in the study of metabolic diseases. As our understanding of lipid metabolism deepens, the roles of these once-overlooked fatty acids in cellular processes and disease pathogenesis are becoming increasingly apparent. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing its biochemical significance, analytical methodologies for its quantification, and its implication in key signaling pathways.

Biochemical Significance of Octacosanoic Acid

Octacosanoic acid is an endogenous fatty acid found in various human tissues.[1] It is a constituent of cellular lipids, including sphingolipids and glycerophospholipids, and serves as a precursor for lipid mediators.[2][3] The metabolism of octacosanoic acid is closely linked to that of other very-long-chain fatty acids, which are synthesized in the endoplasmic reticulum through a series of elongation steps.[3] The enzyme ELOVL1 is primarily responsible for the elongation of saturated and monounsaturated fatty acids to C26 and beyond, including the synthesis of the precursor to octacosanoic acid.[4]

Dysregulation of VLCFA metabolism is associated with a variety of inherited and acquired metabolic disorders. Elevated levels of VLCFAs are a hallmark of peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD). Recent research has also linked increased levels of specific VLCFAs to metabolic syndrome and neurodegenerative diseases.

This compound as a Biomarker for Metabolic Syndrome

While specific data for this compound is still emerging, studies on the closely related hexacosanoic acid (C26:0) provide strong evidence for the role of VLCFAs as biomarkers in metabolic syndrome. A study on a cohort of Japanese men demonstrated a significant association between elevated whole blood levels of C26:0 and the presence of metabolic syndrome.

Table 1: Hexacosanoic Acid (C26:0) Levels in Whole Blood of Healthy and Metabolic Syndrome (MS) Subjects

| Group | Number of Subjects (n) | C26:0 Concentration (μg/mL) (Mean ± SD) | P-value |

| Non-MS | 140 | 2.25 ± 0.29 | < 0.001 |

| MS | 78 | 2.42 ± 0.31 |

This data suggests that the quantification of VLCFAs, such as octacosanoic acid (and by extension, its methyl ester), in biological samples could serve as a valuable tool for identifying individuals at risk for metabolic syndrome and for monitoring disease progression.

Signaling Pathway Involvement

Octacosanoic acid and its metabolites are implicated in key signaling pathways that regulate metabolism and inflammation.

Sphingolipid Metabolism and Insulin Resistance

The synthesis of very-long-chain ceramides, which are bioactive sphingolipids, is dependent on the availability of VLCFAs like octacosanoyl-CoA. Elevated levels of very-long-chain ceramides in muscle and other tissues have been shown to be associated with insulin resistance, independent of obesity. This suggests a mechanistic link between increased VLCFA levels and the pathogenesis of type 2 diabetes.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Very-long-chain acyl-CoAs, the activated forms of VLCFAs, are high-affinity ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, including fatty acid oxidation. Activation of PPARα by VLCFA-CoAs leads to the transcriptional upregulation of genes involved in their own degradation, serving as a feedback mechanism to control their levels.

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. The following section outlines a general workflow and detailed methodologies for its analysis.

Experimental Workflow

Sample Collection and Storage

-

Plasma/Serum: Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA for plasma). Centrifuge at 1,600 x g for 10 minutes at 4°C to separate plasma or serum. Aliquot into cryovials and store at -80°C until analysis.

-

Tissues: Excise tissues of interest, rinse with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C.

Lipid Extraction

The Folch or Bligh-Dyer methods are commonly used for total lipid extraction.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer (for tissues)

Protocol (Folch Method):

-

For tissues, homogenize a known weight of tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the tissue sample. For plasma/serum, add 20 volumes of chloroform:methanol (2:1, v/v).

-

Agitate the mixture for 15-20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge at low speed to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the extracted fatty acids must be converted to their more volatile methyl esters. Acid-catalyzed methylation is a common method.

Materials:

-

Boron trifluoride (BF3) in methanol (14%)

-

Hexane

-

Saturated NaCl solution

Protocol:

-

To the dried lipid extract, add 2 mL of 14% BF3 in methanol.

-

Incubate at 100°C for 30 minutes in a sealed tube.

-

Cool the tube and add 1 mL of hexane and 2 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Analytical Instrumentation and Parameters

a) Gas Chromatography-Mass Spectrometry (GC-MS)

Table 2: Typical GC-MS Parameters for FAME Analysis

| Parameter | Setting |

| GC System | |

| Column | DB-23, HP-88, or similar polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temp 50°C, hold for 1 min; ramp to 175°C at 25°C/min; ramp to 230°C at 4°C/min, hold for 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Monitored Ions (SIM) | For this compound (m/z 438.8), characteristic ions would be monitored for quantification and confirmation. |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS can be used for the analysis of underivatized octacosanoic acid.

Table 3: Illustrative LC-MS/MS Parameters for VLCFA Analysis

| Parameter | Setting |

| LC System | |

| Column | C18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid |

| Gradient | A suitable gradient to resolve VLCFAs |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5-10 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), negative mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | For octacosanoic acid (m/z 423.7), a precursor-to-product ion transition would be optimized (e.g., 423.7 -> 423.7 for pseudo-MRM or a characteristic fragment). |

| Collision Energy | Optimized for the specific transition |

Conclusion

This compound, as a derivative of the very-long-chain fatty acid octacosanoic acid, holds significant promise as a biomarker in metabolic studies. Its association with key metabolic pathways, including sphingolipid synthesis and PPAR signaling, provides a mechanistic basis for its involvement in metabolic diseases such as metabolic syndrome and insulin resistance. The analytical methods detailed in this guide provide a robust framework for the accurate and reproducible quantification of this compound in biological samples, paving the way for further research into its clinical utility. As our understanding of the intricate roles of VLCFAs in health and disease continues to grow, this compound is poised to become an important tool for researchers and clinicians in the field of metabolic medicine.

References

- 1. Muscle very long-chain ceramides associate with insulin resistance independently of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arcjournals.org [arcjournals.org]

- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Ceramides in Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Octacosanoic Acid Methyl Ester

An In-depth Guide for Researchers and Drug Development Professionals

Octacosanoic acid methyl ester, also known as methyl octacosanoate or methyl montanate, is a saturated very long-chain fatty acid methyl ester.[1][2][3] It is a naturally occurring compound found in various plants and has garnered interest in the scientific community for its potential biological activities.[1][4] This technical guide provides a comprehensive review of the existing literature on octacosanoic acid methyl ester, focusing on its physicochemical properties, synthesis, analytical methods, and biological applications.

Physicochemical Properties

Octacosanoic acid methyl ester is characterized as a white powder. Its fundamental properties are summarized in the table below, compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C29H58O2 | |

| Molecular Weight | 438.77 g/mol | |

| CAS Number | 55682-92-3 | |

| Melting Point | 67-69 °C | |

| Boiling Point (Predicted) | 458.2 ± 8.0 °C | |

| Density (Predicted) | 0.859 ± 0.06 g/cm3 | |

| IUPAC Name | This compound | |

| Synonyms | Methyl montanate, Montanic acid methyl ester, C28:0 methyl ester | |

| Solubility | DMF: 25 mg/mL, DMSO: 10 mg/mL, Ethanol: 25 mg/mL |

Synthesis and Preparation

The primary method for the synthesis of octacosanoic acid methyl ester is through the esterification of its corresponding free fatty acid, octacosanoic acid. This is a standard reaction in lipid chemistry, often catalyzed by an acid.

General Experimental Protocol: Acid-Catalyzed Esterification

A common method for preparing fatty acid methyl esters is through acid-catalyzed esterification of the free fatty acid with methanol.

-

Dissolution : Dissolve octacosanoic acid in an excess of anhydrous methanol.

-

Catalyst Addition : Add a strong acid catalyst, such as 5% anhydrous hydrogen chloride in methanol or a few drops of concentrated sulfuric acid.

-

Reaction : Reflux the mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction : After cooling, neutralize the excess acid with a base, such as sodium bicarbonate solution. Extract the methyl ester with a nonpolar solvent like hexane or diethyl ether.

-

Washing and Drying : Wash the organic layer with water to remove any remaining salts and methanol. Dry the organic layer over an anhydrous salt, such as sodium sulfate or magnesium sulfate.

-

Purification : Evaporate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel if necessary.

Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the identification and quantification of octacosanoic acid methyl ester. High-performance liquid chromatography (HPLC) can also be employed for its analysis.

| Technique | Column | Carrier Gas/Mobile Phase | Temperature Program/Gradient | Detector |

| GC-MS | TG-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) | Helium at 1.0 mL/min | 50°C for 3 min, then ramp at 5°C/min to 300°C and hold for 20 min | Mass Spectrometer (EI at 70 eV) |

| HPLC | Zorbax Eclipse Plus C8 (4.6 mm x 250 mm i.d., 5 μm) | Varies depending on the specific method | Gradient elution is typically used | UV or MS detector |

The GC-MS protocol is adapted from a general method for fatty acid methyl ester analysis.

Biological Activity and Potential Applications

Octacosanoic acid methyl ester has been identified as a bioactive compound in several plant species and is associated with various biological activities.

Antimicrobial and Antiviral Activity

Research has indicated that octacosanoic acid methyl ester possesses antiviral properties. One study highlighted its effectiveness against the measles virus, particularly when used in combination with ribavirin. The compound is also a component of plant extracts that have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria.

Anti-inflammatory and Antioxidant Effects

As a constituent of certain plant seed oils, octacosanoic acid methyl ester contributes to the anti-inflammatory and antioxidant properties of these natural products. For instance, Lepidium sativum seed oil, which contains this compound, has shown dose-dependent antioxidant and anti-inflammatory activities.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters

This protocol is a representative method for the analysis of fatty acid methyl esters, including octacosanoic acid methyl ester, from a biological sample.

-

Sample Preparation :

-

Extract the lipids from the sample using a suitable solvent system (e.g., Folch method with chloroform:methanol 2:1 v/v).

-

Saponify the lipid extract using methanolic NaOH to liberate the fatty acids.

-

Methylate the free fatty acids using a reagent such as 14% BF3-methanol by heating at 100°C for 30 minutes.

-

Extract the resulting fatty acid methyl esters (FAMEs) with hexane.

-

Wash the hexane layer with water and dry over anhydrous sodium sulfate.

-

Concentrate the hexane extract to a suitable volume for injection.

-

-

GC-MS Instrumentation and Conditions :

-

Instrument : A gas chromatograph coupled to a mass spectrometer (e.g., TRACE GC Ultra with an ISQ Single Quadrupole Mass Spectrometer).

-

Column : TG-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness).

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Injector : Split mode with a split ratio of 1:10. Injector temperature set to 240°C.

-

Oven Temperature Program : Initial temperature of 50°C held for 3 minutes, then increase at a rate of 5°C/min to 300°C and hold for 20 minutes.

-

Detector : Mass spectrometer with electron ionization (EI) at 70 eV. The mass spectral range should be set from m/z 40-450.

-

Identification : Identify octacosanoic acid methyl ester by comparing its retention time and mass spectrum with that of a known standard and by searching mass spectral libraries (e.g., NIST).

-

Conclusion

Octacosanoic acid methyl ester is a very long-chain fatty acid methyl ester with documented occurrences in nature and notable biological activities. Its potential as an antimicrobial, antiviral, and anti-inflammatory agent makes it a compound of interest for further research in drug development and as a bioactive component in nutraceuticals. Standard organic synthesis and analytical techniques are well-established for its preparation and characterization, providing a solid foundation for future investigations into its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for GC-MS Analysis of Methyl Octacosanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of methyl octacosanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is the methyl ester of octacosanoic acid, a very-long-chain saturated fatty acid (VLCFA) (C28:0). VLCFAs play roles in various biological processes, and their accurate quantification is crucial in metabolic research and drug development. This protocol details the necessary steps from sample preparation, including the derivatization of octacosanoic acid to its more volatile methyl ester, through to the instrumental analysis and data interpretation.

Introduction

Octacosanoic acid is a saturated very-long-chain fatty acid found in various natural sources, including sugar cane wax. In biological systems, it is a metabolic product of octacosanol and is involved in fatty acid metabolism[1]. Due to its low volatility and high melting point, direct analysis of octacosanoic acid by GC-MS is challenging. Therefore, a derivatization step to convert it into its fatty acid methyl ester (FAME), this compound, is standard practice. This conversion increases the analyte's volatility, making it amenable to GC separation and subsequent mass spectrometric detection[2][3][4]. GC-MS provides high sensitivity and selectivity, allowing for accurate identification and quantification of this compound in complex biological matrices[5].

Experimental Protocols

Sample Preparation: Derivatization of Octacosanoic Acid to this compound

The following protocol describes an acid-catalyzed esterification to convert octacosanoic acid into this compound.

Materials:

-

Sample containing octacosanoic acid (e.g., lipid extract from plasma, tissue, or cells)

-

Internal Standard (IS): Methyl heptadecanoate (C17:0) or a deuterated analog for accurate quantification.

-

BF3-Methanol (14% w/v) or 1.25 M HCl in Methanol

-

Hexane, HPLC grade

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Nitrogen gas supply

-

Heating block or water bath

-

Vortex mixer

-

Glass reaction vials with PTFE-lined caps

Procedure:

-

Lipid Extraction (if necessary): If starting from a biological sample, perform a lipid extraction using a standard method such as Folch or Bligh-Dyer.

-

Solvent Evaporation: Transfer the lipid extract or a known amount of octacosanoic acid standard to a glass reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Internal Standard Addition: Add a known concentration of the internal standard solution to the dried sample.

-

Reconstitution and Esterification:

-

Add 1 mL of 14% BF3-Methanol (or 1.25 M HCl in Methanol) to the dried sample.

-

Cap the vial tightly and vortex to dissolve the residue.

-

Heat the mixture at 60-80°C for 60 minutes.

-

-

Extraction of FAMEs:

-

Cool the reaction vial to room temperature.

-

Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute.

-

Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

-

-

Collection and Drying:

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

-

Final Sample Preparation: Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 6890N or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, then ramp at 10°C/min to 320°C, and hold for 10 min. |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55682-92-3 | |

| Molecular Formula | C29H58O2 | |

| Molecular Weight | 438.77 g/mol | |

| Alternate Names | Octacosanoic acid methyl ester, Methyl montanate |

Quantitative Data for GC-MS Analysis

For quantitative analysis using SIM mode, the following characteristic ions should be monitored.

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| Methyl Heptadecanoate (IS) | Approx. 12-15 | 74 | 87, 143 |

| This compound | Approx. 25-30 | 74 | 87, 143, 438 (M+) |

Note: Retention times are approximate and will vary depending on the specific GC conditions and column.

The characteristic m/z 74 ion corresponds to the McLafferty rearrangement of the methyl ester group and is a strong signal for most FAMEs. The ions at m/z 87 and 143 are also common fragments. The molecular ion (M+) at m/z 438 for this compound may be of low abundance but can be used for confirmation.

Visualizations

Experimental Workflow

References

- 1. In vitro and in vivo study of octacosanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]